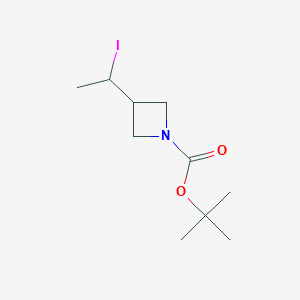

tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate is a halogenated azetidine derivative featuring a Boc-protected azetidine ring with a 1-iodoethyl substituent at the 3-position. The iodine atom enhances its utility in cross-coupling reactions and nucleophilic substitutions, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

tert-butyl 3-(1-iodoethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18INO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZBWGUJYJPALD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(C1)C(=O)OC(C)(C)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Reactants :

-

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (10 g, 85.4 mmol)

-

Triphenylphosphine (1.1 g, 4.3 mmol)

-

Iodine (1.0 g, 4.3 mmol)

-

Imidazole (0.40 g, 5.8 mmol) in acetonitrile (20 mL)

-

-

Conditions :

-

Temperature: 0°C initially, then room temperature

-

Time: 5 hours

-

-

Workup :

-

Dilution with water, extraction with hexanes, drying (MgSO₄), and silica gel chromatography.

-

-

Yield : 93% (colorless oil)

-

Key Data :

Alkylation of Azetidine Derivatives

Azetidine precursors are alkylated with iodoethane under basic conditions.

Reaction Protocol

-

Reactants :

-

tert-Butyl 3-aminoazetidine-1-carboxylate (2.2 g, 12.78 mmol)

-

Iodoethane (1.35 g, 12.78 mmol)

-

Sodium triacetoxyborohydride (8.13 g, 38.34 mmol) in dichloromethane (DCM)

-

-

Conditions :

-

Temperature: 0°C to room temperature

-

Atmosphere: Nitrogen

-

Time: Overnight

-

-

Workup :

-

Quenching with water, extraction with DCM, and purification via column chromatography.

-

-

Yield : 72%

-

Key Data :

Suzuki-Miyaura Coupling with Iodides

Palladium-catalyzed cross-coupling introduces the iodoethyl group.

Reaction Protocol

-

Reactants :

-

tert-Butyl 3-bromoazetidine-1-carboxylate (283.1 mg, 0.5 mmol)

-

Benzylboronic acid pinacol ester (1.0 mmol)

-

Pd(COD)Cl₂ (14.3 mg, 0.05 mmol), RuPhos (46.7 mg, 0.10 mmol)

-

Cs₂CO₃ (488.7 mg, 1.5 mmol) in dioxane/water (1:1)

-

-

Conditions :

-

Temperature: 80°C

-

Time: 24 hours

-

-

Workup :

-

Extraction with ethyl acetate, drying (MgSO₄), and silica gel flash chromatography.

-

-

Yield : 60–68%

-

Key Data :

Nucleophilic Substitution with Potassium Carbonate

Azetidine intermediates undergo substitution with iodoethane in polar aprotic solvents.

Reaction Protocol

-

Reactants :

-

tert-Butyl 3-chloroazetidine-1-carboxylate (50 mg, 0.11 mmol)

-

Iodoethane (41 mg, 0.13 mmol)

-

K₂CO₃ (61 mg, 0.44 mmol) in dimethylacetamide (DMA)

-

-

Conditions :

-

Temperature: 60°C

-

Time: Until completion (monitored by LC-MS)

-

-

Workup :

-

Dilution with ethyl acetate, washing with water/brine, and C18 reverse-phase chromatography.

-

-

Yield : 100% (quantitative)

-

Key Data :

Comparison of Methods

| Method | Yield | Conditions | Complexity | Scalability |

|---|---|---|---|---|

| Hydroxyethyl substitution | 93% | Mild (0°C to RT) | Moderate | High |

| Alkylation | 72% | Ambient | Low | Moderate |

| Suzuki-Miyaura coupling | 60–68% | High-temperature (80°C) | High | Low |

| Nucleophilic substitution | 100% | Heated (60°C) | Low | High |

Industrial-Scale Considerations

-

Continuous Flow Reactors : Optimized for tert-butyl 3-(1-iodoethyl)azetidine-1-carboxylate production, reducing side reactions and improving yield.

-

Cost Efficiency : Hydroxyethyl substitution is preferred due to low reagent costs and high atom economy.

-

Safety : Iodine handling requires inert atmospheres and corrosion-resistant equipment.

Challenges and Solutions

-

Byproduct Formation : Minimized via strict temperature control and excess PPh₃ in Method 1.

-

Purification Difficulties : Silica gel chromatography or recrystallization in hexane resolves this.

-

Moisture Sensitivity : Reactions conducted under nitrogen/argon atmospheres prevent decomposition.

Recent Advances

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The iodoethyl group in tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate makes it a good candidate for nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alkoxides can replace the iodine atom.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Reduction reactions can be used to modify the iodoethyl group or the azetidine ring.

Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems or spiro compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, ethers, and amines.

Oxidation Products: Oxidized derivatives such as ketones or aldehydes.

Reduction Products: Reduced forms of the iodoethyl group or modified azetidine rings.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate serves as a versatile building block for the construction of complex molecules

Biology and Medicine

The compound’s structural features make it a potential candidate for drug discovery and development. It can be used to design and synthesize bioactive molecules, including enzyme inhibitors, receptor agonists, and antagonists. Its azetidine ring is of particular interest due to its presence in several biologically active compounds.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of fine chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can facilitate binding to active sites, while the azetidine ring can provide structural rigidity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

- Halogenated Derivatives : Bromoethyl () and iodoethyl groups enhance reactivity in substitution reactions. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) may increase nucleophilic substitution rates compared to bromo analogues.

- Aryl-Substituted Analogues : Pyrazolyl and pyrimidinyl derivatives () exhibit moderate-to-high yields (70–80%), suggesting efficient coupling reactions. Steric hindrance from aryl groups may reduce yields in bulkier substrates.

- Oxygenated Derivatives : Hydroxybutyl () and oxoethyl () substituents often result in lower yields (e.g., 42% for 1h) due to competing side reactions or purification challenges.

Physicochemical Properties

Spectral Data Comparison

- IR Spectroscopy : All analogues show C=O stretches near 1700–1750 cm⁻¹, consistent with the Boc group. Halogenated derivatives (e.g., bromoethyl, ) lack additional functional group signals beyond C–Br/I stretches.

- NMR Data :

- 1H-NMR : Methyl groups in Boc-protected compounds resonate at δ 1.2–1.5 ppm. Aromatic protons in pyrazolyl derivatives () appear at δ 7.0–8.5 ppm.

- 13C-NMR : Carbonyl carbons (Boc) appear at δ 155–160 ppm. Iodoethyl carbons would likely show deshielding compared to hydroxybutyl or oxoethyl analogues.

Solubility and Stability

- Halogenated Derivatives : Bromoethyl () and iodoethyl groups increase hydrophobicity, reducing aqueous solubility. Iodo compounds may exhibit lower thermal stability due to weaker C–I bonds.

- Polar Substituents : Hydroxybutyl () and oxoethyl () groups improve solubility in polar solvents (e.g., acetonitrile, DMF).

Biological Activity

tert-Butyl 3-(1-iodoethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which contributes to its structural rigidity and potential interactions with biological targets. The presence of the iodinated ethyl group enhances its reactivity and may influence its pharmacological properties.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The azetidine ring may interact with various enzymes, potentially inhibiting their activity or altering their function.

- Receptor Modulation : The compound could modulate receptor signaling pathways, impacting cellular responses to external stimuli.

- Hydrogen Bonding : The functional groups in the molecule can form hydrogen bonds with biological macromolecules, influencing their stability and activity .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of human cancer cells such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) cells .

- Neuroprotective Effects : Some studies have explored the neuroprotective potential of azetidine derivatives, indicating that they might be beneficial in conditions like ischemia or neurodegenerative diseases. The ability to modulate enzyme activity involved in neuroprotection is a key area of interest .

- Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial properties, suggesting that this compound could possess activity against various pathogens.

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of related azetidine compounds:

These studies highlight the versatility of azetidine derivatives in various therapeutic contexts.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(1-iodoethyl)azetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from tert-butyl azetidine-1-carboxylate derivatives. Key steps include:

Halogenation : Introduction of the iodoethyl group via nucleophilic substitution or radical-mediated iodination. For example, tert-butyl 3-bromoazetidine-1-carboxylate (a common intermediate) can undergo halogen exchange using NaI in acetone under reflux .

Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be removed with acids like TFA for downstream functionalization .

Critical conditions include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates .

- Temperature control : Iodination reactions often require reflux (40–60°C) to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity (>95%) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm. The azetidine ring protons resonate between δ 3.5–4.5 ppm, split by coupling with adjacent groups. The iodoethyl CH₂-I signal is observed at δ 3.0–3.5 ppm .

- ¹³C NMR : The carbonyl carbon (Boc group) appears at δ 155–160 ppm, while the quaternary tert-butyl carbon is near δ 28 ppm .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z ≈ 311 [M+H]⁺ confirms the molecular formula (C₁₀H₁₇INO₂) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times compared to standards .

Q. What are the recommended protocols for handling this compound given its potential toxicity and stability?

- Methodological Answer :

- Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent light-induced degradation and iodine loss .

- Toxicity Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .

- Neutralize waste with 10% sodium thiosulfate to reduce iodine reactivity .

Advanced Research Questions

Q. How does the iodoethyl group influence the reactivity of this compound in nucleophilic substitution compared to bromo/chloro analogs?

- Methodological Answer : The iodoethyl group enhances leaving group ability due to iodine’s polarizability, enabling faster SN2 reactions with nucleophiles (e.g., amines, thiols). Key differences:

- Reactivity Order : I > Br > Cl (evidenced by reaction rates with piperidine in DMF at 25°C) .

- Side Reactions : Iodo derivatives are prone to elimination under strong bases (e.g., DBU), requiring controlled pH (7–9) .

- Comparative Data :

| Halogen | Reaction Time (h) | Yield (%) |

|---|---|---|

| I | 2 | 85 |

| Br | 6 | 72 |

| Cl | 12 | 58 |

| Conditions: 1 eq substrate, 1.2 eq nucleophile, DMF, 25°C |

Q. What strategies resolve contradictions in reported biological activities of azetidine derivatives like this compound?

- Methodological Answer :

- Dose-Response Studies : Test compound efficacy across a range (0.1–100 µM) to identify non-linear effects .

- Target Validation : Use CRISPR knockouts or siRNA to confirm receptor/enzyme specificity .

- Meta-Analysis : Cross-reference PubChem and MedChemExpress data to identify batch-dependent impurities (e.g., residual Pd in coupling reactions) .

Q. How does this compound differ from structural analogs in synthetic accessibility and functional group compatibility?

- Methodological Answer :

- Comparative Analysis :

| Compound | Key Substituent | Synthetic Steps | Functional Compatibility |

|---|---|---|---|

| tert-Butyl 3-(1-iodoethyl)azetidine | Iodoethyl | 3 steps | High (SN2, cross-coupling) |

| tert-Butyl 3-(hydroxymethyl)azetidine | Hydroxymethyl | 2 steps | Moderate (oxidation-sensitive) |

| tert-Butyl 3-(tosyloxymethyl)azetidine | Tosyloxymethyl | 4 steps | High (versatile leaving group) |

| Data synthesized from |

- Functional Compatibility : The iodoethyl group enables Suzuki-Miyaura couplings (e.g., with aryl boronic acids) for bioconjugation , while hydroxymethyl derivatives require protection (e.g., silylation) for similar reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.